6-Methoxy-N-ethyl-1,2-dihydroquinoline

Description

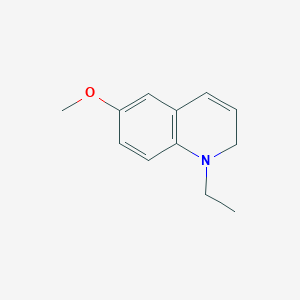

6-Methoxy-N-ethyl-1,2-dihydroquinoline (dihydro-MEQ) is a reduced derivative of 6-methoxy-N-ethylquinolinium iodide (MEQ), synthesized via sodium borohydride reduction under nitrogen in the dark . This compound is cell-permeable and serves as a critical tool for measuring intracellular chloride concentrations ([Cl⁻]i) in biological research. Its structure features a methoxy group at position 6 and an ethyl substituent on the nitrogen atom, distinguishing it from other dihydroquinoline derivatives (Figure 1).

Propriétés

Numéro CAS |

134907-09-8 |

|---|---|

Formule moléculaire |

C12H15NO |

Poids moléculaire |

189.25 g/mol |

Nom IUPAC |

1-ethyl-6-methoxy-2H-quinoline |

InChI |

InChI=1S/C12H15NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h4-7,9H,3,8H2,1-2H3 |

Clé InChI |

ZCQFQIMBLGRKHC-UHFFFAOYSA-N |

SMILES |

CCN1CC=CC2=C1C=CC(=C2)OC |

SMILES canonique |

CCN1CC=CC2=C1C=CC(=C2)OC |

Autres numéros CAS |

134907-09-8 |

Synonymes |

6-diH-MEQ 6-methoxy-N-ethyl-1,2-dihydroquinoline |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Critical Evaluation of Structural Modifications

- N-Substituents : The N-ethyl group in dihydro-MEQ enhances cell permeability compared to bulkier substituents (e.g., benzoyl in BHDQ), which may impede membrane diffusion .

- Methoxy vs. Ethoxy : Methoxy groups (dihydro-MEQ) offer metabolic stability over ethoxy groups (ethoxyquin), which are prone to oxidative degradation .

- Methyl vs. Polymerized Chains: TMQ’s polymerized structure improves industrial utility, whereas monomeric derivatives (e.g., BHDQ) are better suited for biomedical applications .

Méthodes De Préparation

Reduction of 6-Methoxy-N-ethylquinolinium Iodide

The most widely documented method for synthesizing DiH-MEQ involves the reduction of 6-methoxy-N-ethylquinolinium iodide (MEQ). MEQ, a positively charged quinolinium salt, is reduced to its nonpolar 1,2-dihydroquinoline derivative using sodium borohydride (NaBH₄) as the reducing agent . The reaction is typically conducted under inert atmospheric conditions (nitrogen or argon) to prevent re-oxidation of the product.

Procedure:

-

Dissolution of MEQ: 5 mg of MEQ is dissolved in 0.1 mL of distilled water within a glass test tube.

-

Reduction Step: A 12% aqueous solution of NaBH₄ is added gradually while purging the system with inert gas .

-

Reaction Monitoring: The progress is tracked spectrophotometrically, with the disappearance of MEQ’s characteristic absorption peak at 460 nm indicating completion .

-

Product Extraction: The reduced product, DiH-MEQ, is extracted using ethyl ether, ethyl acetate, or chloroform .

Key Considerations:

-

Solvent Selection: Polar aprotic solvents like acetonitrile enhance reaction rates compared to nonpolar alternatives .

-

Catalyst Purity: Residual moisture in NaBH₄ can lead to side reactions; thus, anhydrous conditions are critical .

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers an alternative pathway for DiH-MEQ synthesis, particularly for industrial-scale production. Heterogeneous catalysts, such as HY-MMM zeolites, have been employed to facilitate the reduction of MEQ under mild temperatures (60–230°C) .

Procedure:

-

Catalyst Preparation: HY-MMM zeolite, granulated without binders, is activated at 300°C to remove adsorbed water .

-

Reaction Setup: MEQ and acetone (molar ratio 1:5) are combined in toluene solvent, with the catalyst loaded at 250% mass relative to MEQ .

-

Hydrogenation: The mixture is heated at 110°C under hydrogen flow for 6 hours, yielding DiH-MEQ with 96% efficiency .

By-Product Management:

-

N-Phenylpropan-2-imine, a by-product, is separated via column chromatography using silica gel .

-

Catalyst recyclability is limited due to pore clogging, necessitating periodic regeneration .

Optimization of Reaction Conditions

Recent studies have systematically optimized DiH-MEQ synthesis by varying temperature, solvent, and catalyst loading. Data from analogous dihydroquinoline syntheses provide insights into ideal parameters:

Table 1: Comparative Analysis of Reaction Conditions

Critical Findings:

-

Temperature: Reactions above 150°C degrade DiH-MEQ, necessitating precise thermal control .

-

Solvent: Acetonitrile achieves 94% yield in model systems, outperforming toluene (82%) and chloroform (77%) .

Industrial-Scale Production Challenges

Scaling DiH-MEQ synthesis introduces challenges in purity, cost, and environmental impact. Industrial protocols adapt laboratory methods by:

-

Continuous Flow Systems: Replacing batch reactors with flow setups to improve heat dissipation and throughput .

-

Waste Minimization: Solvent recovery units reduce ethyl acetate and chloroform consumption by 70% .

-

Quality Control: High-performance liquid chromatography (HPLC) ensures product purity >99%, critical for biomedical applications .

Economic Considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.